molecular formula C14H11N B1354202 5-phenyl-1H-indole CAS No. 66616-72-6

5-phenyl-1H-indole

Cat. No. B1354202
CAS RN: 66616-72-6
M. Wt: 193.24 g/mol
InChI Key: LPYXADUZSWBHCT-UHFFFAOYSA-N
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Description

5-Phenyl-1H-indole is a chemical compound with the linear formula C14H11N . It has a molecular weight of 193.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

There are several methods for the synthesis of indole derivatives. An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo [1,2-a]quinazoline derivatives from readily available 2- (2-bromophenyl)acetonitriles has been developed . Another study demonstrated the synthesis of novel indole derivatives, incorporating potential chemotherapeutic units .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

5-Phenyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 392.5±11.0 °C at 760 mmHg, and a flash point of 176.6±11.9 °C . It has a molar refractivity of 63.1±0.3 cm3, and a molar volume of 167.2±3.0 cm3 .

Scientific Research Applications

Antiviral Applications

5-phenyl-1H-indole derivatives have been investigated for their potential antiviral properties. They are studied in vitro against a broad range of RNA and DNA viruses, showing promise as antiviral agents .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory activities, which could be beneficial in treating conditions associated with inflammation .

Anti-cancer Potential

Indole derivatives, including 5-phenyl-1H-indole, are explored for their anti-cancer properties. They are used in the treatment of various cancer cells due to their ability to inhibit cell proliferation .

Anti-microbial Effects

The anti-microbial effects of 5-phenyl-1H-indole derivatives make them candidates for combating bacterial infections. They have been found effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .

Anti-malarial Activity

These compounds have shown potential as anti-malarial agents, which could lead to new treatments for malaria .

Anti-asthmatic Uses

The anti-asthmatic properties of 5-phenyl-1H-indole derivatives could offer new avenues for asthma treatment .

ACE Inhibitor Activity

As ACE inhibitors, these compounds may be useful in managing hypertension and cardiovascular diseases .

Antioxidant Properties

5-phenyl-1H-indole derivatives possess antioxidant properties, which can help in protecting cells from oxidative stress and may contribute to the treatment of diseases where oxidative damage is a factor .

Mechanism of Action

Target of Action

5-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often resulting in changes to cellular processes .

Biochemical Pathways

Indole derivatives, including 5-Phenyl-1H-indole, can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the expression of apoptosis-associated proteins . Others have been found to have antiviral activity, potentially by inhibiting the replication of certain viruses .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .

Result of Action

The molecular and cellular effects of 5-Phenyl-1H-indole’s action can vary depending on the specific derivative and target. For example, one study found that a certain indole derivative could dramatically reduce cellular ATP and improve energy metabolism in mouse astrocytes . Another study found that an indole derivative could significantly downregulate the degree of extracellular acidification and ameliorate metabolic acidosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-1H-indole. For example, the solvent’s polarizability can induce a local electric field affecting the stretching frequency of the compound . More research is needed to fully understand how environmental factors influence the action of 5-Phenyl-1H-indole.

Safety and Hazards

The safety data sheet for 5-Phenyl-1H-indole indicates that it is harmful if swallowed and causes serious eye damage . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

5-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYXADUZSWBHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466490
Record name 5-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66616-72-6
Record name 5-Phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66616-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-phenyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66616-72-6
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 5-bromoindole and benzeneboronic acid by the method of Suzuki (N. Miyaura, T Yanagi, A Suzuki, Synth. Commun, 1981, 513) in 87% yield.
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87%

Synthesis routes and methods II

Procedure details

A mixture of indole-5-boronic acid (2.0 g, 12.4 mmole); iodobenzene (2.48 g, 12.2 mmole), tetrakis(triphenylphosphine) palladium (0) (288 mg, 0.25 mmole), sodium carbonate (4.34 g, 40.9 mmole) in water (20 ml), and dioxane (20 ml) was stirred under an argon atmosphere and heated to 100° C. for 5 hrs, cooled to room temperature, acidified with 1M HCl, extracted, washed, dried, and evaporated. The residue was purified by chromatography to give about 1.6 g of 5-phenyl-1H-indole, mp. 72-74° C.
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2 g
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2.48 g
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4.34 g
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20 mL
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288 mg
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20 mL
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Synthesis routes and methods III

Procedure details

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1.867 mmol
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[Compound]
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PPhCy2
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0.1867 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-phenyl-1H-indole derivatives in medicinal chemistry?

A: 5-phenyl-1H-indole derivatives have shown promise as inhibitors of specific biological targets, particularly in the realm of inflammation. For example, certain derivatives demonstrate antagonistic activity against the interleukin-8 receptor (CXCR2). [, ] This suggests their potential for treating diseases associated with CXCR2 activation, such as inflammatory disorders.

Q2: How do 5-phenyl-1H-indole derivatives interact with the interleukin-8 receptor?

A: While the exact mechanism of interaction remains to be fully elucidated, these derivatives are believed to bind to the CXCR2 receptor, preventing the binding of its natural ligand, interleukin-8. [] This competitive inhibition effectively blocks downstream signaling pathways associated with inflammation.

Q3: Have any specific 5-phenyl-1H-indole derivatives shown notable inhibitory activity?

A: Yes, research has identified specific derivatives with promising inhibitory profiles. For instance, 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole exhibited a 23% inhibition rate against bovine testes hyaluronidase (BTH) at a concentration of 50 μM. [] This finding highlights the potential of 5-phenyl-1H-indole derivatives for modulating hyaluronidase activity, which is implicated in various pathological conditions including cancer.

Q4: How does the structure of 5-phenyl-1H-indole derivatives influence their inhibitory activity?

A: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of these compounds. For instance, incorporating lipophilic substituents appears to enhance their inhibitory effects against enzymes like hyaluronidase. [] Additionally, the type and position of substituents on the indole ring system, particularly at the N1 and C5 positions, significantly impact their activity against targets like pp60c-Src tyrosine kinase. []

Q5: What analytical techniques are employed to study 5-phenyl-1H-indole and its derivatives?

A: Various analytical methods are used to characterize and quantify these compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural elucidation. [, ] Additionally, researchers utilize in vitro assays, such as enzyme inhibition assays and cell-based assays, to evaluate their biological activity. [, ]

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